![molecular formula C21H14ClIN2O3 B416760 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B416760.png)
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound that features a unique combination of halogenated phenyl groups, benzooxazole, and methoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-iodophenylamine with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.
Reduction: Reduction reactions can target the halogenated phenyl groups, potentially leading to dehalogenation.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-iodophenylamine
- 2-Hydroxy-3-methoxybenzaldehyde
- Benzooxazole derivatives
Uniqueness
What sets 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C21H14ClIN2O3 |
|---|---|
Molekulargewicht |
504.7g/mol |
IUPAC-Name |
2-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H14ClIN2O3/c1-27-19-4-2-3-12(20(19)26)11-24-14-6-8-18-17(10-14)25-21(28-18)15-9-13(23)5-7-16(15)22/h2-11,26H,1H3 |
InChI-Schlüssel |
KVCHMSCGXIOFED-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenoxy)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B416677.png)
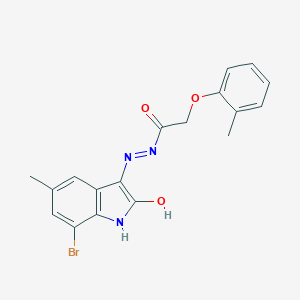
![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)
![4-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416681.png)
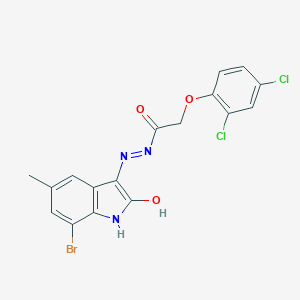
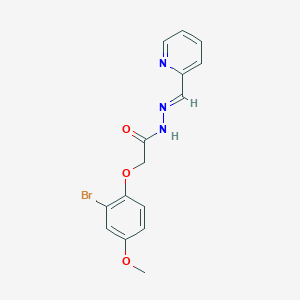
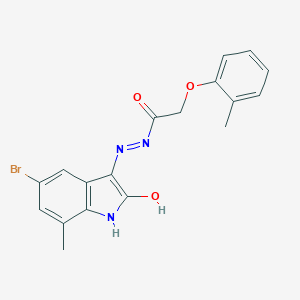
![5-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416688.png)
![N-(4-bromobenzylidene)-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}amine](/img/structure/B416689.png)
![(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE](/img/structure/B416692.png)
![5-[(2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B416694.png)
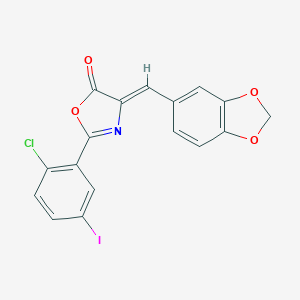
![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(3-methylphenyl)-1,3-benzoxazole](/img/structure/B416699.png)
![2-(4-Chlorophenyl)-5-[(3-{3-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B416701.png)
